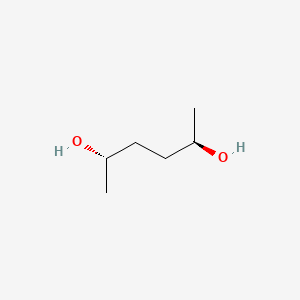

(2~{S},5~{R})-hexane-2,5-diol

Description

Contextualization of Chiral Molecules in Advanced Organic Chemistry Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications. In advanced research, the synthesis of single enantiomers, or optically pure compounds, is often crucial as the biological activity of molecules, such as pharmaceuticals, can be highly dependent on their stereochemistry. Chiral molecules like (2S,5R)-hexane-2,5-diol serve as essential building blocks, or "chiral synthons," in the construction of these enantiomerically pure targets. acs.org

Role of Vicinal Diols as Key Chiral Intermediates in Stereoselective Synthesis

Vicinal diols, compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms, are highly valued as chiral intermediates. magtech.com.cn Their functional groups provide reactive handles for a wide array of chemical transformations, allowing for the introduction of new functionalities and the extension of carbon chains with controlled stereochemistry. The strategic use of chiral vicinal diols enables chemists to dictate the spatial arrangement of atoms in the final product, a process known as stereoselective synthesis. nih.govbeilstein-journals.org These diols are foundational in the synthesis of numerous natural products and pharmaceuticals. researchgate.netsciengine.com

Overview of Hexane-2,5-diol Isomers: Enantiomers, Diastereomers, and Meso Forms

Hexane-2,5-diol possesses two chiral centers at carbons 2 and 5. wikipedia.org This structural feature gives rise to a family of stereoisomers. These include two pairs of enantiomers, (2R,5R)- and (2S,5S)-hexane-2,5-diol, which are non-superimposable mirror images of each other. nih.govnih.gov Additionally, there is a meso form, (2R,5S)- or (2S,5R)-hexane-2,5-diol, which is achiral due to an internal plane of symmetry. pearson.comaskfilo.com The subject of this article, (2S,5R)-hexane-2,5-diol, is this meso compound.

| Isomer | Stereochemical Configuration | Chirality |

| (2R,5R)-hexane-2,5-diol | R at C2, R at C5 | Chiral |

| (2S,5S)-hexane-2,5-diol | S at C2, S at C5 | Chiral |

| (2S,5R)-hexane-2,5-diol | S at C2, R at C5 | Achiral (meso) |

This table outlines the primary stereoisomers of hexane-2,5-diol, highlighting their stereochemical configurations and resulting chirality.

Historical Perspectives and Evolution of Research on Hexane-2,5-diol Systems

Research into hexane-2,5-diol and its isomers has evolved significantly over time. Initially, studies likely focused on the racemic mixture of the diol. wikipedia.org However, with the growing importance of asymmetric synthesis, the focus shifted towards the development of methods for producing enantiomerically pure forms of the chiral isomers, (2R,5R)- and (2S,5S)-hexane-2,5-diol. researchgate.net Biocatalytic methods, employing enzymes from organisms like Lactobacillus kefir, have proven highly effective in the diastereoselective reduction of 2,5-hexanedione (B30556) to produce optically active (2R,5R)-hexanediol with high purity. researchgate.netebi.ac.uk The meso form, (2S,5R)-hexane-2,5-diol, while achiral itself, remains a significant subject of study, particularly in understanding the mechanisms of these stereoselective reactions and as a reference compound in stereochemical analysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O2 |

|---|---|

Molecular Weight |

118.17 g/mol |

IUPAC Name |

(2R,5S)-hexane-2,5-diol |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6+ |

InChI Key |

OHMBHFSEKCCCBW-OLQVQODUSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C)O)O |

Canonical SMILES |

CC(CCC(C)O)O |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of 2~ S ,5~ R Hexane 2,5 Diol

Principles of Enantiomerism and Diastereomerism in Hexane-2,5-diol

Hexane-2,5-diol possesses two stereocenters at positions C2 and C5. This structural feature allows for the existence of multiple stereoisomers. The possible combinations of R and S configurations at these two centers lead to a total of three stereoisomers: (2R,5R)-hexane-2,5-diol, (2S,5S)-hexane-2,5-diol, and (2S,5R)-hexane-2,5-diol. vulcanchem.comwikipedia.org

The (2R,5R) and (2S,5S) forms are enantiomers, meaning they are non-superimposable mirror images of each other. nih.govenzymaster.de They exhibit identical physical properties such as melting point and boiling point but rotate plane-polarized light in opposite directions. In contrast, (2S,5R)-hexane-2,5-diol is a meso compound. vulcanchem.com Despite having two stereocenters, it possesses an internal plane of symmetry, which makes the molecule achiral as a whole. vulcanchem.com This internal symmetry plane means that (2S,5R)-hexane-2,5-diol is superimposable on its mirror image, and consequently, it is optically inactive. The relationship between the meso form and either of the chiral enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

The distinct stereochemical relationships between these isomers are fundamental to understanding their behavior in chemical reactions and biological systems, as well as for developing methods for their separation and identification.

| Stereoisomer | Configuration at C2 | Configuration at C5 | Chirality | Relationship to (2S,5R)-Hexane-2,5-diol |

|---|---|---|---|---|

| (2R,5R)-Hexane-2,5-diol | R | R | Chiral | Diastereomer |

| (2S,5S)-Hexane-2,5-diol | S | S | Chiral | Diastereomer |

| (2S,5R)-Hexane-2,5-diol | S | R | Achiral (meso) | - |

Methodologies for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of stereoisomers is a critical aspect of stereochemistry. For a molecule like (2S,5R)-hexane-2,5-diol and its chiral counterparts, various sophisticated techniques are employed to elucidate their three-dimensional structures.

X-ray crystallography stands as a powerful and definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of atoms, including their stereochemical configuration.

Chiral derivatization is a widely used strategy to determine the absolute configuration of chiral molecules, including diols, often in conjunction with spectroscopic methods like NMR. researchgate.net This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) of known absolute configuration to form a mixture of diastereomers. rsc.org Since diastereomers have different physical properties, their corresponding signals in spectroscopic analyses can be distinguished.

A common three-component derivatization protocol for diols involves the reaction with 2-formylphenylboronic acid and an enantiopure amine, such as α-methylbenzylamine, to form diastereoisomeric iminoboronate esters. nih.gov The ratio of these diastereomers, which can be determined by integrating their distinct resonances in the ¹H NMR spectrum, allows for the determination of the enantiomeric purity of the parent diol. nih.gov Another approach utilizes chiral boric acids as derivatizing agents, which react with diols to form stable cyclic esters, leading to well-resolved signals in NMR spectra. rsc.orgscispace.com

Spectroscopic methods are indispensable tools for stereochemical analysis, providing detailed information about the structure and stereochemistry of molecules.

NMR spectroscopy is a powerful technique for stereochemical assignment, particularly when used with chiral auxiliaries. scispace.comnih.gov The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can induce chemical shift differences between the signals of enantiomers or diastereomers. nih.govnih.gov

In the context of diols, chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MPA) can be used to form bis-MPA esters. acs.orgresearchgate.net By comparing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA esters, the absolute configuration of the diol can be deduced. acs.orgresearchgate.net The chemical shift differences (Δδ) of specific protons in the diastereomeric esters provide a basis for assigning the stereochemistry. acs.orgresearchgate.net

The use of chiral solvating agents, such as (S)-1,1'-binaphthyl-2,2'-diol, can also lead to enantiomeric discrimination in NMR spectra. The differential interaction between the CSA and the enantiomers of the analyte results in separate signals, with the degree of separation often dependent on the solvent's polarity. researchgate.net Anisotropic solvents, or chiral liquid crystals, can also be employed to induce different alignments of enantiomers relative to the magnetic field, leading to distinct NMR spectra. nih.gov

| Technique | Principle | Application to (2S,5R)-Hexane-2,5-diol |

|---|---|---|

| Chiral Derivatizing Agents (e.g., MPA) | Formation of diastereomers with distinct NMR signals. acs.orgresearchgate.net | Could be used to differentiate the chiral isomers and confirm the meso nature of (2S,5R)-hexane-2,5-diol. |

| Chiral Solvating Agents (e.g., BINOL) | Formation of transient diastereomeric complexes leading to separate signals for enantiomers. researchgate.net | Would not show signal splitting for the achiral (2S,5R) isomer but would for its chiral counterparts. |

| Anisotropic Solvents | Differential alignment of enantiomers in a liquid crystal matrix. nih.gov | Could potentially provide structural information based on anisotropic interactions. |

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comencyclopedia.pub This technique is exquisitely sensitive to the stereochemistry of a molecule, and the resulting spectrum, with its characteristic positive and negative Cotton effects, can serve as a fingerprint for a particular enantiomer. rsc.org

For a chiral diol, its ECD spectrum is highly dependent on its absolute configuration and conformation. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra of different stereoisomers. acs.org By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the diol can be confidently assigned. acs.org While the meso (2S,5R)-hexane-2,5-diol would be ECD silent due to its achiral nature, this technique is crucial for characterizing its chiral diastereomers, (2R,5R)- and (2S,5S)-hexane-2,5-diol.

Spectroscopic Techniques for Stereochemical Assignment

Assessment of Enantiomeric and Diastereomeric Purity

The stereochemical purity of hexane-2,5-diol is critical, as its different stereoisomers can exhibit distinct properties and reactivities. Hexane-2,5-diol possesses two stereocenters, giving rise to three stereoisomers: the chiral enantiomeric pair, (2R,5R)-hexane-2,5-diol and (2S,5S)-hexane-2,5-diol, and the achiral meso form, (2S,5R)-hexane-2,5-diol. vulcanchem.comnih.govnih.gov As a meso compound, (2S,5R)-hexane-2,5-diol is achiral due to an internal plane of symmetry and is superimposable on its mirror image. vulcanchem.com Consequently, the concept of enantiomeric purity or enantiomeric excess (ee) is not applicable to the (2S,5R) isomer itself. Instead, its purity is assessed based on the absence of its diastereomers, the (2R,5R) and (2S,5S) enantiomers. The assessment of a sample containing all stereoisomers would involve determining both the diastereomeric excess (de) of the meso form relative to the enantiomeric pair and the enantiomeric excess (ee) within that chiral pair.

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods, particularly chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), are primary techniques for separating the stereoisomers of hexane-2,5-diol. gcms.czsigmaaldrich.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation and quantification.

Gas Chromatography (GC): Chiral GC is a well-established method for the analysis of volatile chiral compounds like diols. gcms.cz Capillary columns with CSPs based on derivatized cyclodextrins are commonly employed for such separations. gcms.cz These cyclodextrin (B1172386) macromolecules create a chiral environment within the column, allowing for the differential interaction and separation of the meso diol from its chiral counterparts, as well as the resolution of the (2R,5R) and (2S,5S) enantiomers from each other. gcms.cz For instance, commercial specifications for (2R,5R)-2,5-Hexanediol confirm that its enantiomeric purity is determined by GC, demonstrating the technique's efficacy. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for stereoisomeric separation. sigmaaldrich.comnih.gov For diols and other alcohols, CSPs derived from polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are frequently used. mdpi.com The separation occurs based on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, which have different interaction energies. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing resolution. mdpi.comresearchgate.net By carefully selecting the CSP and mobile phase composition, baseline separation of the (2S,5R) meso compound from the (2R,5R) and (2S,5S) enantiomers can be achieved. mdpi.com

| Technique | Typical Chiral Stationary Phase (CSP) | Common Mobile/Carrier Gas | Principle of Separation | Reference |

|---|---|---|---|---|

| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., permethylated beta-cyclodextrin) | Inert gas (e.g., Helium, Hydrogen) | Differential inclusion complexation and interaction with the chiral cyclodextrin cavity. | gcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose or amylose esters/carbamates) | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol | Differential hydrogen bonding, dipole-dipole, and steric interactions with the chiral polymer. | sigmaaldrich.commdpi.com |

Quantitative Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Once chromatographic separation is achieved, the enantiomeric excess (ee) and diastereomeric excess (de) can be quantified. These values are crucial for defining the stereochemical purity of a sample.

Diastereomeric Excess (de): For a mixture containing the meso compound (2S,5R) and the chiral pair ((2R,5R) + (2S,5S)), the diastereomeric excess is calculated from the integrated peak areas in the chromatogram. It represents the excess of one diastereomer (the meso compound) over the other (the racemic pair).

Formula: de (%) = |(Area_meso - Area_enantiomers) / (Area_meso + Area_enantiomers)| * 100

Where Area_meso is the peak area of the (2S,5R) isomer.

Where Area_enantiomers is the sum of the peak areas for the (2R,5R) and (2S,5S) isomers.

Enantiomeric Excess (ee): The enantiomeric excess measures the purity of the chiral portion of the mixture. It is calculated from the peak areas of the two resolved enantiomers, (2R,5R) and (2S,5S).

Formula: ee (%) = |(Area_(2R,5R) - Area_(2S,5S)) / (Area_(2R,5R) + Area_(2S,5S))| * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, it can be used to determine enantiomeric purity by employing chiral derivatizing agents (CDAs). nih.govrsc.org For diols, chiral boric acids or other agents can be used to convert the enantiomers into diastereomeric esters. rsc.orgacs.orgnih.gov These newly formed diastereomers have distinct NMR signals (e.g., in ¹H or ¹⁹F NMR) with different chemical shifts. nih.govacs.org The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers, allowing for the calculation of ee without requiring chromatographic separation. acs.org This method relies on the derivatization reaction proceeding to completion without kinetic resolution. acs.org

| Stereoisomer | Hypothetical Peak Area | Calculation | Result |

|---|---|---|---|

| (2S,5R)-hexane-2,5-diol (meso) | 95 | de (%) = |(95 - (4 + 1)) / (95 + 4 + 1)| * 100 | 90% |

| (2R,5R)-hexane-2,5-diol | 4 | ||

| (2S,5S)-hexane-2,5-diol | 1 | ||

| ee (%) = |(4 - 1) / (4 + 1)| * 100 | 60% |

Advanced Synthetic Methodologies for Enantiopure 2~ S ,5~ R Hexane 2,5 Diol and Its Stereoisomers

Biocatalytic and Enzymatic Approaches for Stereoselective Production

The synthesis of enantiopure vicinal diols, including the stereoisomers of hexane-2,5-diol, is of significant interest for the production of fine chemicals and pharmaceutical intermediates. Biocatalytic methods, employing either whole microbial cells or isolated enzymes, offer a powerful and environmentally benign alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions. These approaches primarily focus on the stereoselective reduction of the prochiral substrate 2,5-hexanedione (B30556).

Microorganism-Mediated Reductions of 2,5-Hexanedione

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. This method is often cost-effective as it circumvents the need for enzyme purification and can facilitate inherent cofactor regeneration.

Yeasts are well-established biocatalysts for the asymmetric reduction of ketones. Baker's yeast (Saccharomyces cerevisiae) has been traditionally used for the reduction of 2,5-hexanedione to produce (2S,5S)-hexanediol. However, processes using baker's yeast can be limited by insufficient space-time yields, often around 4 g L⁻¹ d⁻¹. nih.gov Research has identified that the dehydrogenase Gre2p is the primary enzyme in S. cerevisiae responsible for this reduction. nih.gov Using the recombinant Gre2p enzyme, the production of (2S,5S)-hexanediol was achieved with a significantly higher volumetric productivity of 70 g L⁻¹ d⁻¹, a conversion yield of over 99%, and both diastereomeric excess (de) and enantiomeric excess (ee) greater than 99.9%. nih.gov

The yeast Pichia farinosa has also been investigated for the production of 2,5-hexanediol. Studies have focused on optimizing fermentation conditions such as temperature, pH, and substrate concentration to maximize product yield. The enzyme responsible for the biotransformation is an alcohol dehydrogenase (ADH), a secondary metabolite whose production is induced under anaerobic conditions. nih.gov Optimization using a Box-Behnken response surface methodology identified optimal conditions for Pichia farinosa MTCC*246 to be a temperature of 33.04°C, pH 7.53, a glucose concentration of 55 g/L, and a 2,5-hexanedione concentration of 5.5 mM over 48 hours. nih.govresearchgate.net

Table 1: Performance of Yeast-Based Systems in 2,5-Hexanedione Reduction

| Microorganism/Enzyme | Product | Conversion/Yield | Stereoselectivity (de/ee) | Space-Time Yield | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | (2S,5S)-Hexanediol | - | - | ~4 g L⁻¹ d⁻¹ | nih.gov |

| Gre2p from S. cerevisiae (Recombinant) | (2S,5S)-Hexanediol | >99% | >99.9% de, >99.9% ee | 70 g L⁻¹ d⁻¹ | nih.gov |

Bacterial strains are also potent biocatalysts for stereoselective ketone reductions. Lactobacillus kefiri DSM 20587 has demonstrated exceptional diastereoselectivity in the reduction of 2,5-hexanedione to produce (2R,5R)-hexanediol. nih.gov This whole-cell reduction achieves quantitative yields with an enantiomeric excess greater than 99% and a diastereomeric excess greater than 99%. nih.gov The process relies on the native glucose catabolism within the living cells for cofactor regeneration. researchgate.net Optimization studies determined that the maximum yield of (2R,5R)-hexanediol was achieved at a pH of 6 and a temperature of 30°C. nih.gov

Furthermore, Lactobacillus kefiri can be used to synthesize the intermediate (5R)-hydroxyhexane-2-one with an enantiomeric excess exceeding 99%. springernature.com Immobilization of L. kefiri cells in sodium cellulose (B213188) sulphate has been shown to improve the bioreduction process, especially when transitioning from a batch to a plug flow reactor setup, which achieved a high selectivity of 95% and a space-time yield of 87 g L⁻¹ day⁻¹. springernature.com

Table 2: Performance of Lactobacillus kefiri in 2,5-Hexanedione Reduction

| Biocatalyst Form | Product | Yield/Selectivity | Stereoselectivity (ee/de) | Space-Time Yield | Reference |

|---|---|---|---|---|---|

| L. kefiri DSM 20587 (Whole Cells) | (2R,5R)-Hexanediol | Quantitative Yield | >99% ee, >99% de | - | nih.gov |

Isolated Enzyme Catalysis: Alcohol Dehydrogenases (ADH)

Using isolated enzymes instead of whole cells offers several advantages, including higher specific activity, elimination of side reactions from competing enzymes, and simpler downstream processing. Alcohol dehydrogenases (ADHs) are the primary enzymes used for the reduction of 2,5-hexanedione. These enzymes are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). wikipedia.org

Specific ADHs have been identified that show high efficacy. The Gre2p from Saccharomyces cerevisiae is highly effective for producing (2S,5S)-hexanediol. nih.gov An (R)-specific alcohol dehydrogenase from Lactobacillus kefir is responsible for the production of (R)-alcohols and is coupled with a glucose dehydrogenase for cofactor regeneration in cell-free systems. springernature.com Additionally, ADH-A from Rhodococcus ruber is a robust, thermostable enzyme known to catalyze the stereoselective reduction of a wide range of ketones, making it a valuable biocatalyst for these transformations. nih.govnih.gov

Rational design and directed evolution are powerful tools to tailor enzymes for specific industrial applications, improving their activity, stability, and stereoselectivity. Steric hindrance in the active site of an ADH can significantly impact its performance with bulky substrates. rsc.org

For example, the wild-type alcohol dehydrogenase from Lactobacillus kefiri (LkADH) shows limited activity towards bulky diaryl ketones. Through iterative "shrinking mutagenesis" targeting the substrate-binding pocket, a mutant with five substitutions (Y190P/I144V/L199V/E145C/M206F) was created. This engineered enzyme demonstrated significantly enhanced activity and excellent stereoselectivity (>99% ee) for the reduction of 4-chlorodiphenylketone, a substrate not catalyzed by the wild-type enzyme. rsc.org

In another study, a NADP⁺-specific ADH from Clostridium beijerinckii was engineered using a computational algorithm to improve its stability and soluble expression for use in NADPH regeneration systems. The resulting mutant, CbADH-6M, exhibited a 16-fold increase in activity (46.3 U/mL compared to 2.9 U/mL for the wild type) and enhanced thermal stability. researchgate.net Such engineering strategies are directly applicable to improving ADHs for the synthesis of hexane-2,5-diol stereoisomers.

The high cost of nicotinamide cofactors (NAD(P)H) makes their stoichiometric use in enzymatic reactions economically unfeasible. Therefore, an efficient in situ regeneration system is critical for any large-scale biocatalytic process. nih.govillinois.edu

A widely applied and robust method is the "enzyme-coupled" system, where a second enzyme and a cheap substrate are used to regenerate the cofactor. The glucose/glucose dehydrogenase (GDH) system is frequently employed for this purpose. nih.govresearchgate.net GDH, for instance from Bacillus subtilis or Paenibacillus pini, oxidizes glucose to gluconolactone (B72293) while reducing NAD⁺ or NADP⁺ back to their active forms. nih.govspringernature.com This system is highly efficient due to the high specific activity of GDH and the favorable thermodynamics of glucose oxidation. nih.gov

Another common approach is the "substrate-coupled" system, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture in excess. The same ADH that reduces the primary ketone substrate also oxidizes the sacrificial alcohol (e.g., isopropanol to acetone), thereby regenerating the required NADH or NADPH. nih.gov This simplifies the system by requiring only one enzyme but can be limited by factors such as differences in pH optima for the two reactions or product inhibition. nih.gov

Table 3: Common Cofactor Regeneration Systems for ADH-Catalyzed Reductions

| Regeneration Method | Key Components | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Whole-Cell | Endogenous metabolic pathways (e.g., glycolysis) | No external enzymes/substrates needed; cost-effective | Potential for side reactions; cell viability concerns | researchgate.net |

| Enzyme-Coupled | Dehydrogenase (e.g., GDH, FDH), sacrificial substrate (e.g., glucose, formate) | High efficiency, thermodynamically favorable, clean reaction | Requires addition of a second purified enzyme | nih.govspringernature.comresearchgate.net |

Process Optimization for Biocatalytic Synthesis

The biocatalytic reduction of the prochiral substrate 2,5-hexanedione is a prominent route to obtaining enantiopure hexane-2,5-diols. Process optimization is critical to enhancing the efficiency, yield, and scalability of these biotransformations. Key strategies include the implementation of continuous flow reactors and fed-batch production systems.

Continuous Flow Reactor Systems

Continuous flow biocatalysis offers significant advantages over traditional batch processing, including improved productivity, enhanced process control, and simplified product purification. acs.orgmdpi.com The use of immobilized enzymes or whole cells in packed-bed reactors (PBRs) is a cornerstone of this approach, allowing for catalyst retention and reuse, which is crucial for process economy. polimi.it

A notable application is the asymmetric reduction of 2,5-hexanedione to (2R,5R)-hexane-2,5-diol using immobilized whole cells of Lactobacillus kefiri. nih.gov In this system, the biocatalyst is immobilized, and the substrate solution is continuously passed through the reactor. This setup minimizes substrate and product inhibition, which can be limiting factors in batch systems. mdpi.com Research has demonstrated impressive performance with this method, achieving high productivity and excellent stereoselectivity. nih.gov A key feature of such whole-cell systems is the in-situ regeneration of necessary cofactors (like NADH or NADPH), often accomplished by co-feeding an inexpensive substrate such as glucose. nih.gov

| Parameter | Value |

|---|---|

| Biocatalyst | Immobilized Lactobacillus kefiri |

| Substrate | 2,5-Hexanedione |

| Product | (2R,5R)-Hexane-2,5-diol |

| Productivity | 64 g L-1 day-1 |

| Enantiomeric Excess (ee) | >99% |

| Operational Stability | 6 days with 68% residual activity |

| Cofactor Regeneration | Glucose-coupled |

Fed-Batch Production Strategies

Fed-batch cultivation is another advanced operational strategy designed to overcome the limitations of simple batch fermentation, such as substrate inhibition and catabolite repression. mdpi.comfrontiersin.org In a fed-batch process, the substrate (e.g., 2,5-hexanedione) and other essential nutrients are fed into the bioreactor at a controlled rate during the cultivation, rather than being added all at once at the beginning. core.ac.uk This approach maintains a low, non-inhibitory concentration of the substrate, allowing for higher cell densities and, consequently, higher product titers. researchgate.net

Asymmetric Chemical Synthesis Routes

While biocatalysis provides a green and highly selective route, asymmetric chemical synthesis offers powerful and versatile alternatives for producing enantiopure (2~{S},5~{R})-hexane-2,5-diol and its stereoisomers. These methods often provide access to different stereoisomers by selecting the appropriate chiral controller.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric transition state, effectively shielding one face of the molecule from attack. williams.edu After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org A hypothetical synthesis of a hexane-2,5-diol stereoisomer could involve attaching a chiral auxiliary to two separate three-carbon building blocks. For example, an Evans oxazolidinone could be acylated with propionyl chloride, followed by a stereoselective alkylation or aldol (B89426) reaction to set the first stereocenter. A similar strategy could be used for a second fragment. These two chiral fragments could then be coupled, followed by reduction of the carbonyls and removal of the auxiliary to yield the final diol. The choice of the auxiliary's enantiomer and the reaction conditions would determine the final stereochemistry of the product.

| Chiral Auxiliary | Typical Reactions Controlled | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol, Diels-Alder Reactions | Highly predictable stereodirection via chelation control. williams.edu |

| Oppolzer's Camphorsultam | Alkylation, Conjugate Addition | Rigid bicyclic structure provides excellent steric shielding. wikipedia.org |

| SAMP/RAMP Hydrazones | α-Alkylation of Aldehydes/Ketones | Provides access to either enantiomer of the product. |

Asymmetric Catalysis for Diol Formation

Asymmetric catalysis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of chiral diols from diketones, transition metal-catalyzed asymmetric hydrogenation is a particularly powerful and atom-economical approach. researchgate.net

The direct reduction of 2,5-hexanedione via asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH) offers a direct path to chiral hexane-2,5-diols. vulcanchem.comwikipedia.org This transformation is most effectively catalyzed by complexes of transition metals, particularly ruthenium, rhodium, and iridium, coordinated to chiral ligands. nih.govmdpi.com

Ruthenium complexes featuring a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) are benchmark catalysts for the hydrogenation of ketones. nih.govresearchgate.net For the reduction of a 1,4-diketone like 2,5-hexanedione, the catalyst must control the stereochemistry at two separate carbonyl groups. This can result in the formation of either a chiral (R,R or S,S) or a meso (R,S) diol, depending on the catalyst's stereochemistry and the reaction pathway. The high diastereoselectivity and enantioselectivity observed in these reactions are attributed to the formation of a well-defined, sterically constrained transition state involving the metal center, the chiral ligands, and the substrate. acs.orgnih.gov Asymmetric transfer hydrogenation, which typically uses 2-propanol or a formic acid/triethylamine mixture as the hydrogen source, is often operationally simpler and can achieve similarly high levels of stereocontrol with catalysts like Ru-TsDPEN complexes. researchgate.net

| Catalyst Type | Typical Ligands | Substrate Class | Stereoselectivity |

|---|---|---|---|

| Ruthenium-Diphosphine/Diamine | (S,S)-TsDPEN, (R)-BINAP | Aromatic & Aliphatic Ketones | Often >98% ee acs.orgnih.gov |

| Iridium-P,N,O Ligands | Chiral Phosphine-Amine-Alcohols | Prochiral Ketones | Up to 98% ee mdpi.com |

| Rhodium-Diphosphine | (R,R)-Et-DuPhos | Functionalized Ketones | High ee and de |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The synthesis of chiral diols through organocatalysis can be approached via two main strategies: the asymmetric reduction of the corresponding diketone (2,5-hexanedione) or the desymmetrization of the achiral meso-isomer, this compound.

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations provide a conceptual framework. The asymmetric transfer hydrogenation of 1,4-diketones represents a promising avenue. Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, can facilitate the enantioselective reduction of one or both carbonyl groups of 2,5-hexanedione. The stereochemical outcome would be dependent on the catalyst's structure and the reaction conditions, potentially allowing for the selective formation of either the chiral diols or the meso compound.

Another powerful organocatalytic strategy is the desymmetrization of meso-diols through enantioselective acylation. In this approach, a chiral acylating agent, often generated in situ with a chiral organocatalyst, selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol. This process breaks the symmetry of the molecule, yielding a chiral monoester and leaving the other hydroxyl group free for further transformations. Chiral N-heterocyclic carbenes (NHCs) and chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues have been successfully employed as catalysts in the desymmetrization of various meso-diols. Although direct application to meso-hexane-2,5-diol is not explicitly detailed in the literature, the principles are broadly applicable.

Chemoenzymatic Strategies

The integration of enzymatic and chemical methods offers a highly efficient and selective approach to chiral molecules. For the synthesis of enantiopure hexane-2,5-diol stereoisomers, chemoenzymatic strategies, particularly those involving lipases, are well-established.

Kinetic Resolution via Lipase-Catalyzed Acylation

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of hexane-2,5-diol, a racemic mixture of (2~{S},5~{S})- and (2~{R},5~{R})-hexane-2,5-diol can be resolved using a lipase-catalyzed acylation. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, exhibit high enantioselectivity in catalyzing the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, isopropenyl acetate) to one of the enantiomers of the diol at a much faster rate than the other.

This process results in a mixture of a highly enantioenriched monoacylated diol and the unreacted, enantiomerically pure diol. These can then be separated by conventional chromatographic techniques. The choice of lipase (B570770), acyl donor, solvent, and temperature are crucial parameters that can be optimized to achieve high enantiomeric excess (ee) and conversion. The following table illustrates typical results for the kinetic resolution of secondary alcohols using lipase catalysis, which is analogous to the resolution of racemic hexane-2,5-diol.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |

|---|---|---|---|---|---|---|

| Lipase PS (Amano) | (±)-1-Phenylethanol | Vinyl Acetate | Diisopropyl ether | 45 | >99 | 82 |

| Novozym 435 (CAL-B) | (±)-1-(4-Chlorophenyl)ethanol | Isopropenyl Acetate | Toluene | 50 | 98 | >99 |

| Lipase from Pseudomonas fluorescens | (±)-2-Octanol | Vinyl Acetate | Hexane (B92381) | 48 | 95 | 92 |

Stereochemical Inversion of Meso-Diols

An alternative and highly atom-economical chemoenzymatic approach is the desymmetrization of the achiral meso-hexane-2,5-diol. This can be achieved through a stereoselective enzymatic transformation. While direct enzymatic stereoinversion of a hydroxyl group in a meso-diol is less common, a two-step process involving an oxidation followed by a stereoselective reduction is a viable strategy.

In this approach, one of the hydroxyl groups of the meso-diol is first selectively oxidized to a ketone using an alcohol dehydrogenase, resulting in a chiral hydroxy-ketone. Subsequently, this intermediate is reduced stereoselectively using a different oxidoreductase or a chemical reducing agent with a chiral catalyst, leading to the formation of one of the chiral diol enantiomers.

A more direct approach involves a deracemization process, which combines a stereoselective oxidation of one enantiomer of a racemic diol mixture with a non-selective reduction of the resulting ketone back to the racemic diol. This continuous cycle enriches the desired enantiomer that is not oxidized by the enzyme. While conceptually powerful, the practical application of this method to hexane-2,5-diol would require careful selection of compatible enzyme systems.

Electrochemical Methods for Enantioselective Coupling

Electrochemical methods offer a green and sustainable alternative for organic synthesis, often operating under mild conditions without the need for stoichiometric chemical oxidants or reductants. The enantioselective synthesis of diols via electrochemical methods is an emerging field with significant potential.

A plausible electrochemical route to the stereoisomers of hexane-2,5-diol involves the reductive coupling of a suitable precursor, such as a derivative of acetone. The pinacol (B44631) coupling reaction, which involves the one-electron reduction of a ketone to a ketyl radical anion followed by dimerization, is a classic electrochemical transformation for the synthesis of 1,2-diols. While the direct synthesis of a 1,4-diol like hexane-2,5-diol via a simple pinacol coupling is not straightforward, modifications of this strategy or the use of alternative precursors could be envisioned.

For achieving enantioselectivity, the electrochemical reaction can be conducted in the presence of a chiral mediator or a chiral supporting electrolyte. These chiral species can interact with the radical intermediates, influencing the stereochemical outcome of the coupling reaction. Another approach is to use a cathode modified with a chiral catalyst. As the reaction occurs at the electrode surface, the chiral environment of the modified electrode can induce asymmetry in the product.

Reaction Mechanisms and Transformations Involving 2~ S ,5~ R Hexane 2,5 Diol

Cyclodehydration Reactions to Form Cyclic Ethers (e.g., 2,5-Dimethyltetrahydrofuran)

The intramolecular cyclodehydration of (2~{S},5~{R})-hexane-2,5-diol is a significant transformation that leads to the formation of 2,5-dimethyltetrahydrofuran (B89747) (2,5-DMTHF), a key cyclic ether. This reaction can be influenced by various factors, including the catalytic pathway and the reaction medium.

Under acidic conditions, this compound readily undergoes cyclization to form tetrahydrofuran (B95107) derivatives. The reaction typically proceeds through a nucleophilic substitution mechanism where one hydroxyl group, protonated by the acid catalyst, is displaced by the other hydroxyl group. The generally accepted pathway for the acid-catalyzed dehydration of diols involves either an S_N1 or S_N2 mechanism. In the case of chiral 2,5-hexanediol, studies have indicated that the intramolecular dehydration proceeds predominantly via an S_{N}2 pathway in high-temperature liquid water. This pathway involves a backside attack by the internal nucleophile (the second hydroxyl group) on the protonated hydroxyl group, leading to inversion of stereochemistry at one of the chiral centers.

The stereochemistry of the starting diol plays a crucial role in determining the stereochemistry of the resulting cyclic ether. The cyclodehydration of the chiral enantiomers of 2,5-hexanediol, specifically (2R,5R)- and (2S,5S)-hexanediol, has been shown to be highly stereoselective. In these cases, the reaction yields cis-2,5-dimethyltetrahydrofuran (B108607) with a selectivity of over 85%. This high degree of stereoselectivity is a direct consequence of the S_{N}2 mechanism, where the intramolecular nucleophilic attack occurs with an inversion of configuration at one of the stereocenters. For the meso compound (2S,5R)-hexane-2,5-diol, an S_{N}2-type cyclization would be expected to produce trans-2,5-dimethyltetrahydrofuran.

The reaction medium significantly impacts the rate and selectivity of the cyclodehydration of 2,5-hexanediol. Research has demonstrated that high-temperature liquid water is an effective medium for this transformation. Furthermore, the addition of high-pressure carbon dioxide to the reaction system can enhance the rate of dehydration. The presence of CO2 in high-temperature water generates an acidic environment due to the formation of carbonic acid, which can catalyze the reaction.

The table below summarizes the effect of the reaction medium on the cyclodehydration of chiral 2,5-hexanediol.

| Reaction Medium | Temperature | Additive | Key Finding |

| High-temperature liquid water | 523 K | None | Predominantly S{N}2 pathway with >85% selectivity to cis-2,5-DMTHF. |

| High-temperature liquid water | 523 K | High-pressure CO2 | Enhanced rate of dehydration. |

Derivatization and Functionalization Reactions for Synthetic Utility

The hydroxyl groups of this compound are key functional handles that allow for a range of derivatization reactions, thereby expanding its utility in organic synthesis.

The two secondary hydroxyl groups in this compound offer opportunities for selective functionalization. Although the two hydroxyl groups are chemically equivalent due to the meso nature of the molecule, reactions can be controlled to achieve mono- or di-functionalization. Standard reactions for converting alcohols to other functional groups can be applied. For instance, the hydroxyl groups can facilitate functionalization through well-established methods such as the Mitsunobu reaction or the Williamson ether synthesis.

The Mitsunobu reaction allows for the conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) reagent (like triphenylphosphine), and an azodicarboxylate (like diethyl azodicarboxylate). The Williamson ether synthesis is a classical method for preparing ethers from an alcohol and an alkyl halide. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile in an S_{N}2 reaction with the alkyl halide.

This compound can be converted into activated intermediates that are valuable in asymmetric synthesis. The chiral enantiomer, (2S,5S)-hexane-2,5-diol, is a known precursor for the synthesis of chiral phospholanes, which are important ligands for asymmetric catalysis. This suggests that the diol skeleton is a useful scaffold for creating chiral auxiliaries and ligands.

By converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates, the diol can be transformed into a precursor for various nucleophilic substitution and elimination reactions. These activated intermediates can then be used to introduce new functionalities or to construct more complex molecular architectures. For example, the formation of a cyclic sulfate (B86663) from a diol is a common strategy to create an electrophilic species that can be opened by a variety of nucleophiles, leading to the formation of new stereocenters. While specific examples for the meso form are not extensively detailed in the literature, the principles of diol chemistry suggest its potential as a versatile building block.

Mechanistic Studies of Biotransformations

Biotransformations offer a highly selective avenue for the synthesis and modification of chiral compounds like hexane-2,5-diol. The stereochemical outcome of these reactions is intricately linked to the specific enzymes and microorganisms employed.

The enzymatic production of specific stereoisomers of hexane-2,5-diol from 2,5-hexanedione (B30556) is a well-studied area, highlighting the high degree of stereoselectivity exhibited by various enzymes. While direct kinetic studies on enzymes specifically producing this compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on enzymes that produce its stereoisomers.

For instance, the dehydrogenase Gre2p from Saccharomyces cerevisiae has been identified as the key enzyme responsible for the reduction of 2,5-hexanedione to (2S,5S)-hexanediol with high enantiomeric and diastereomeric excess (>99.9%). wikipedia.org Michaelis-Menten kinetic studies of Gre2p revealed its capability to catalyze both the reduction of 2,5-hexanedione and the oxidation of (2S,5S)-hexanediol, with the reductive pathway being three times more efficient. wikipedia.org This demonstrates the enzyme's preference for a specific stereochemical configuration.

The substrate specificity of alcohol dehydrogenases (ADHs) is broad, and they have been successfully employed in the stereoselective synthesis of various diols. mdpi.com For example, ADHs from Ralstonia sp. have been used for the bioreduction of 1,4-diaryl-1,4-diketones to the corresponding chiral diols with high conversion rates and stereoselectivity. mdpi.com This underscores the potential for identifying or engineering ADHs with a high specificity for the production of this compound from 2,5-hexanedione.

Table 1: Examples of Enzyme-Catalyzed Reactions on Diketones and Diols

| Enzyme | Substrate | Product | Key Finding |

| Dehydrogenase (Gre2p) from Saccharomyces cerevisiae | 2,5-Hexanedione | (2S,5S)-Hexane-2,5-diol | High stereoselectivity (>99.9% de and ee) and efficient reduction. wikipedia.org |

| Lipases | Racemic diols | Enantioenriched diol and acylated product | Effective for kinetic resolution through selective acylation. mdpi.com |

| Alcohol Dehydrogenase from Ralstonia sp. | 1,4-Diaryl-1,4-diketones | Chiral 1,4-diaryl-1,4-diols | High conversion and stereoselectivity for bulky diketones. mdpi.com |

Whole-cell biocatalysis is a powerful tool for organic synthesis as it provides the enzymes in their natural environment and facilitates the regeneration of necessary cofactors. The production of specific stereoisomers of hexane-2,5-diol has been achieved using whole-cell systems.

One notable example is the diastereoselective reduction of 2,5-hexanedione using the microorganism Lactobacillus kefir. This whole-cell biocatalyst has been shown to produce (2R,5R)-hexanediol in high yields with excellent enantiomeric (>99%) and diastereomeric (>99%) excess. researchgate.netcapes.gov.br While the primary product is the (2R,5R)-isomer, the formation of the meso form, this compound, can occur as a byproduct in such biocatalytic reductions. rsc.org

The metabolic pathway within these microorganisms involves the action of one or more alcohol dehydrogenases that utilize cofactors such as NADH or NADPH. In the context of Lactobacillus kefir, the native glucose catabolism is exploited for the regeneration of these essential cofactors, making the process self-sustaining. researchgate.net The elucidation of the specific enzymes and their stereochemical preferences within the microorganism is crucial for understanding and optimizing the production of the desired diol isomer. Metabolic engineering strategies can be employed to enhance the production of a specific diol by overexpressing the genes encoding for the desired dehydrogenases and optimizing the cofactor regeneration pathways. nih.govnih.gov

While the detailed metabolic flux analysis specifically for the production of this compound is not extensively documented, the general principles of microbial ketone reduction are well understood. The process begins with the transport of the substrate, 2,5-hexanedione, into the cell. Inside the cell, one or more reductases, with their inherent stereochemical preferences, catalyze the reduction of the carbonyl groups to hydroxyl groups, consuming reducing equivalents (NAD(P)H). The stereochemical outcome is determined by the set of oxidoreductases present in the microorganism and their relative activities towards the diketone and the intermediate hydroxyketone.

Intramolecular Interactions and Their Influence on Reactivity

The three-dimensional structure of this compound, dictated by the relative orientation of its substituents, leads to specific intramolecular interactions that can significantly influence its chemical reactivity.

In this compound, the two hydroxyl groups can engage in intramolecular hydrogen bonding. This interaction occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group within the same molecule. The formation of this intramolecular hydrogen bond depends on the conformation of the molecule, which in turn is influenced by the stereochemistry at the C2 and C5 positions.

The presence of intramolecular hydrogen bonding can have a profound effect on the reactivity of the diol. For instance, in reactions such as cyclodehydration to form tetrahydrofuran derivatives, the proximity of the two hydroxyl groups, facilitated by hydrogen bonding, can enhance the reaction rate. rsc.org Mechanistic studies on the dehydrative cyclization of diols have shown that hydrogen-bond donor and acceptor cooperative catalysis can activate the C-O and O-H bonds, promoting the cyclization process under milder conditions. mdpi.comresearchgate.net In the case of this compound, the meso configuration may allow for a conformation that is particularly favorable for intramolecular hydrogen bonding, thereby influencing its propensity to undergo cyclization compared to its chiral (2R,5R) and (2S,5S) counterparts.

The reactivity of this compound is also influenced by more subtle electronic interactions known as through-bond and through-space effects. These effects arise from the interaction of orbitals, either through the covalent bond network of the molecule (through-bond) or directly across space (through-space). princeton.edursc.org

In acyclic diastereomers like the different stereoisomers of hexane-2,5-diol, the relative orientation of the two stereocenters can lead to different through-space interactions between substituents. These interactions can be either stabilizing or destabilizing and can influence the conformational preferences of the molecule, thereby affecting its reactivity. researchgate.net For example, in a diastereoselective reaction, the approach of a reagent to one of the hydroxyl groups may be sterically or electronically influenced by the substituent at the other stereocenter, and this influence can be transmitted through space.

Through-bond interactions, on the other hand, involve the delocalization of electron density through the sigma bond framework. While often considered less significant than through-space effects in flexible acyclic systems, they can still play a role in modulating the reactivity of functional groups. nih.gov The interplay between through-space and through-bond effects can be complex and is dependent on the specific conformation of the molecule. nih.gov For this compound, the relative stereochemistry dictates a specific spatial relationship between the two hydroxyl groups and the methyl groups, which in turn governs the balance of these intramolecular forces and ultimately its chemical reactivity in various transformations.

Conformational Analysis and Advanced Spectroscopic Studies of 2~ S ,5~ R Hexane 2,5 Diol

Experimental Conformational Analysis

Experimental techniques provide direct or indirect measurements of molecular geometry and the dynamics of conformational exchange. For a molecule like (2S,5R)-hexane-2,5-diol, spectroscopic methods are particularly powerful tools for probing the conformational equilibrium in solution.

Dynamic Nuclear Magnetic Resonance (DNMR) is a premier technique for investigating the kinetics of processes that interchange the magnetic environments of nuclei, such as the rotation around single bonds in (2S,5R)-hexane-2,5-diol. By analyzing NMR spectra at various temperatures, one can extract thermodynamic and kinetic parameters for the conformational equilibria.

In the case of (2S,5R)-hexane-2,5-diol, ¹H NMR spectroscopy is particularly insightful. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed coupling constants will be a population-weighted average of the coupling constants for each individual conformer. By measuring these averaged values, the relative populations of the major conformers can be estimated.

Lowering the temperature can slow down the bond rotations. If the temperature is lowered sufficiently to reach the coalescence point and then further to the slow-exchange regime, separate signals for the individual conformers may be resolved. This allows for the direct determination of their relative populations and the energy barrier to interconversion. Studies on other 1,2-diols have shown that the chemical shift of hydroxyl protons can be particularly sensitive to the presence of intramolecular hydrogen bonding, which stabilizes certain conformations.

Table 1: Illustrative ¹H NMR Data for Hypothetical Conformers of (2S,5R)-Hexane-2,5-diol This table represents the type of data that would be sought in a DNMR study. Actual values would be determined experimentally.

| Proton | Expected Chemical Shift (ppm) - Conformer A (H-bonded) | Expected Chemical Shift (ppm) - Conformer B (Extended) | Population-Averaged ³JH,H (Hz) at 298 K |

| H2 | 3.8 - 4.0 | 3.6 - 3.8 | - |

| H3a, H3b | 1.4 - 1.6 | 1.5 - 1.7 | JH2,H3a, JH2,H3b |

| H4a, H4b | 1.3 - 1.5 | 1.4 - 1.6 | JH4a,H5, JH4b,H5 |

| H5 | 3.8 - 4.0 | 3.6 - 3.8 | - |

| CH₃ | 1.1 - 1.2 | 1.1 - 1.2 | - |

| OH | 2.5 - 4.0 | 1.5 - 2.5 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these modes are sensitive to the molecular conformation. A key application for studying diols like (2S,5R)-hexane-2,5-diol is the analysis of the O-H stretching region (typically 3200–3700 cm⁻¹).

A sharp absorption band at higher frequencies (around 3600-3650 cm⁻¹) is characteristic of a "free" or non-hydrogen-bonded hydroxyl group. In contrast, a broader band at lower frequencies (around 3400-3500 cm⁻¹) indicates the presence of an intramolecularly hydrogen-bonded hydroxyl group. The presence of both bands in the spectrum of a dilute solution (to minimize intermolecular hydrogen bonding) would provide direct evidence for an equilibrium between conformers with and without intramolecular hydrogen bonds. The relative intensities of these bands can be used to estimate the proportions of the different conformers.

Computational Conformational Analysis

Computational chemistry offers powerful methods for exploring the conformational space of molecules, calculating the geometries and relative energies of different conformers, and predicting spectroscopic properties that can be compared with experimental data.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It represents a molecule as a collection of atoms held together by bonds, which are treated as springs. The energy of a given conformation is calculated using a force field—a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For (2S,5R)-hexane-2,5-diol, a conformational search using an MM force field (like MMFF or OPLS) would be the first step in a computational study. This search would systematically or randomly vary the torsional angles of the rotatable bonds in the hexane (B92381) chain to generate a large number of possible conformations. Each of these structures would then be subjected to energy minimization to find the nearest local energy minimum. This process results in a list of stable conformers and their relative energies, providing a foundational map of the molecule's potential energy surface.

While MM methods are fast, their accuracy is limited by the quality of the force field parameters. Ab initio and Density Functional Theory (DFT) methods provide a more accurate description of molecular energies and structures by solving the equations of quantum mechanics. These methods are computationally more intensive.

Typically, the low-energy conformers identified by an initial MM search are used as starting points for geometry optimization at a higher level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger). These calculations provide more reliable relative energies and precise geometric parameters, including the bond lengths, angles, and dihedral angles that define each conformation. DFT calculations are particularly effective at describing the subtle electronic effects involved in intramolecular hydrogen bonding, which is a critical feature in the conformational preference of (2S,5R)-hexane-2,5-diol.

Table 2: Illustrative DFT Calculation Results for (2S,5R)-Hexane-2,5-diol Conformers This table shows a hypothetical outcome of DFT calculations, ranking conformers by stability.

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) | O-H···O Distance (Å) |

| Conf-1 | Intramolecular H-bond (7-membered ring) | 0.00 | ~60° (gauche) | ~2.5 |

| Conf-2 | Extended, anti-periplanar | 1.25 | ~180° (anti) | > 4.0 |

| Conf-3 | Gauche, no H-bond | 1.80 | ~65° (gauche) | > 4.0 |

Monte Carlo conformational searching is a stochastic method used to explore the potential energy surface of a molecule without the systematic bias of grid-based searches. The process involves generating a new conformation by randomly changing the coordinates of the previous one, for instance, by rotating one or more randomly selected dihedral angles by a random amount.

The newly generated conformation is then energy minimized. Its energy is compared to the previous conformer, and it is accepted or rejected based on a criterion, such as the Metropolis criterion, which accepts all "downhill" energy steps and a certain proportion of "uphill" steps depending on the energy difference and a virtual temperature. This ability to occasionally accept higher-energy conformers allows the search to escape local energy minima and explore a wider range of the conformational space. This method is particularly useful for complex and flexible molecules like (2S,5R)-hexane-2,5-diol, increasing the probability of finding the global energy minimum and all significant low-energy conformers.

Correlation Between Calculated and Experimental Structural Data

A comprehensive understanding of the molecular structure of (2S,5R)-hexane-2,5-diol is achieved by correlating theoretical calculations with experimental data. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the geometries of various conformers, which can then be compared with experimental results from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

For instance, theoretical models of acyclic 1,4-diols predict that conformers allowing for intramolecular hydrogen bonding between the two hydroxyl groups are energetically favorable. nih.gov This interaction typically leads to a pseudo-cyclic arrangement, influencing the bond lengths and angles within this structure. The O-H bond involved in the hydrogen bond is expected to be slightly elongated, while the C-O bond of the hydrogen bond donor might experience a slight shortening.

Experimental validation of these calculated parameters is essential. High-resolution NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), can provide information about the dihedral angles in the solution state through the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) data can offer insights into through-space proximities of protons, helping to distinguish between different folded and extended conformers.

A hypothetical comparison between calculated and potential experimental data for a stable, hydrogen-bonded conformer of (2S,5R)-hexane-2,5-diol is presented in the table below. This illustrates the expected level of agreement between theory and experiment.

| Parameter | Calculated Value (DFT) | Expected Experimental Value (NMR/X-ray) |

| C2-C3-C4-C5 Dihedral Angle | ~60° (gauche) | Consistent with ³JHH values |

| O2-C2-C5-O5 Dihedral Angle | Varies with conformer | Inferred from NOE data |

| O-H···O Distance | ~2.5 - 3.0 Å | Inferred from IR/NMR spectroscopy |

| C-O Bond Length | ~1.43 Å | ~1.43 - 1.44 Å |

| C-C Bond Length | ~1.53 Å | ~1.53 - 1.54 Å |

Stereodynamic Processes and Conformational Preferences

The flexibility of the hexane backbone in (2S,5R)-hexane-2,5-diol allows for a variety of conformational isomers, which can interconvert through rotation around the single C-C bonds. These stereodynamic processes are governed by the relative energies of the different conformers, with the most stable conformations being those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.

The primary factor influencing the conformational preference of (2S,5R)-hexane-2,5-diol is the formation of an intramolecular hydrogen bond between the hydroxyl group at C2 and the one at C5. This interaction leads to a folded, pseudo-seven-membered ring structure. Computational studies on similar 1,4-diols have shown that such intramolecular hydrogen bonds are indeed stabilizing. nih.gov

The conformational landscape of (2S,5R)-hexane-2,5-diol can be explored by considering the rotations around the C2-C3, C3-C4, and C4-C5 bonds. The relative orientations of the substituents at C2 and C5 are crucial. For a meso compound like (2S,5R)-hexane-2,5-diol, certain conformations will be mirror images and thus enantiomeric, while others will be identical.

The most stable conformers are predicted to be those where the carbon backbone adopts a gauche arrangement, allowing the two hydroxyl groups to come into proximity for hydrogen bonding. Extended, anti-conformers, while minimizing steric repulsion between the methyl and hydroxyl groups, would preclude this stabilizing intramolecular interaction and are therefore expected to be higher in energy.

The energy barriers for the interconversion between different conformers (rotational barriers) can also be estimated using computational methods. These barriers determine the rate of conformational change. For acyclic alkanes, these barriers are typically low, allowing for rapid interconversion at room temperature. However, the presence of the intramolecular hydrogen bond in the folded conformers of (2S,5R)-hexane-2,5-diol would be expected to increase the energy barrier for rotation away from this stable arrangement.

Spectroscopic techniques can provide experimental evidence for the conformational preferences. In infrared (IR) spectroscopy, the presence of intramolecular hydrogen bonding can be detected by the appearance of a sharp O-H stretching band at a lower frequency compared to the broad band associated with intermolecular hydrogen bonding. In NMR spectroscopy, variable-temperature studies can be used to probe the dynamics of conformational exchange. At low temperatures, where interconversion is slow on the NMR timescale, it might be possible to observe signals from individual conformers.

The relative populations of the different conformers at equilibrium are determined by their Gibbs free energies. The table below summarizes the expected relative energies and key features of the principal types of conformers for (2S,5R)-hexane-2,5-diol.

| Conformer Type | Key Feature | Expected Relative Energy |

| Folded (gauche) | Intramolecular H-bond | Lowest |

| Partially Extended | Weaker/No H-bond | Intermediate |

| Fully Extended (anti) | No Intramolecular H-bond | Highest |

Note: The relative energy levels are qualitative predictions based on the principles of conformational analysis of acyclic diols.

Applications in Asymmetric Synthesis and Chiral Catalysis

(2~{S},5~{R})-Hexane-2,5-diol as a Chiral Building Block

The inherent chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of a variety of complex chiral molecules. The two stereogenic centers and the hydroxyl groups provide handles for further chemical transformations while maintaining stereochemical integrity.

Chiral phosphine (B1218219) ligands are paramount in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation. The C2-symmetry of diols like this compound can be effectively transferred to create highly efficient and selective chiral phosphine ligands. While direct synthesis of ligands for the archetypal Wilkinson's catalyst (RhCl(PPh₃)₃) from this specific diol is not extensively documented, its enantiomer, (2S,5S)-hexane-2,5-diol, is a known precursor for the renowned DuPhos family of ligands. For instance, (2S,5S)-hexane-2,5-diol is a key starting material for the synthesis of Me-DuPhos, a highly effective ligand in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins enzymaster.de.

The general synthetic strategy involves the conversion of the diol to a cyclic sulfate (B86663), followed by reaction with a primary phosphine and subsequent elaboration to the desired bisphosphine ligand. The resulting phospholane ring structure, with its stereocenters derived from the starting diol, creates a chiral environment around the metal center, enabling high enantioselectivity in catalytic reactions. Rhodium complexes of such phospholane-based ligands have demonstrated superior performance in the asymmetric hydrogenation of enamides and acrylic esters, often exceeding the efficacy of other catalyst systems nih.govrug.nlrsc.org.

| Ligand Family | Precursor Diol Stereoisomer | Application in Rhodium Catalysis |

| DuPhos | (2S,5S)-Hexane-2,5-diol | Asymmetric Hydrogenation |

| BPE | (2R,5R)- or (2S,5S)-Hexane-2,5-diol | Asymmetric Hydrogenation |

This table showcases the utility of hexane-2,5-diol stereoisomers in the synthesis of prominent chiral phosphine ligands.

The 1,4-diol motif present in this compound is a classic precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization reactions.

Tetrahydrofurans: Acid-catalyzed dehydration of 1,4-diols is a common method for the synthesis of tetrahydrofuran (B95107) derivatives. While the cyclization of the achiral meso-2,5-hexanediol is known to produce cis- and trans-2,5-dimethyltetrahydrofuran, the stereospecific cyclization of chiral diols like this compound can, in principle, lead to the formation of optically active 2,5-disubstituted tetrahydrofurans. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the mechanism of cyclization.

Pyrrolidines: C2-symmetric 2,5-disubstituted pyrrolidines are valuable chiral auxiliaries and ligands in asymmetric synthesis rsc.orgcapes.gov.br. A synthetic route to enantiomerically pure (2S,5S)-dimethylpyrrolidine has been developed starting from a mixture of 2,5-hexanediol isomers rug.nl. This transformation typically involves the conversion of the diol to a bis-mesylate or bis-tosylate, followed by a double nucleophilic substitution with a primary amine, such as benzylamine, to form the pyrrolidine ring. Subsequent deprotection yields the desired chiral pyrrolidine rug.nlacs.org. This methodology provides a pathway to access optically pure C2-symmetric pyrrolidines from readily available chiral diols.

Pyrrolidones: Chiral pyrrolidones are important scaffolds in medicinal chemistry and natural product synthesis. While direct synthesis from this compound is not prominently reported, the conversion of C2-symmetric diols to the corresponding diamines, followed by cyclization with a carbonyl source, represents a plausible synthetic route to chiral 2,5-disubstituted pyrrolidinones.

| Heterocycle | Synthetic Approach from Diol |

| Tetrahydrofuran | Acid-catalyzed intramolecular cyclization |

| Pyrrolidine | Conversion to bis-leaving group followed by reaction with a primary amine |

| Pyrrolidone | Multi-step synthesis via the corresponding diamine |

This interactive table outlines the general synthetic strategies for obtaining various heterocyclic compounds from a 1,4-diol precursor.

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The C2-symmetry and the presence of two hydroxyl groups in this compound make it a suitable candidate for the preparation of chiral auxiliaries. For instance, reaction with borane or its derivatives can lead to the formation of chiral boronate esters. 2,5-Dimethyl-2,5-hexanediol, a structurally related diol, has been used in the synthesis of heterocyclic boron compounds with intramolecular N-B bonds chemicalbook.com. This suggests that this compound could react with reagents like dimethylborane to form chiral dioxaborolane derivatives, which can act as chiral Lewis acids or be used in other stereoselective transformations.

The development of chiral porous materials is of great interest for applications in enantioselective separations, catalysis, and sensing. The bifunctional nature of this compound allows for its use as a monomer in the synthesis of chiral polymers. A notable example is the synthesis of chiral crystalline mesoporous polyboronates from the closely related hexane-1,2,5,6-tetrol nih.govresearchgate.net. This cellulose-derived building block, which contains two 1,2-diol units, undergoes condensation with aromatic diboronic acids to form porous organic polymers nih.govresearchgate.net. The chirality of the tetrol is transferred to the resulting polymer, influencing its structural properties nih.govresearchgate.net. By analogy, the condensation of this compound with suitable linking units could lead to the formation of novel chiral polymeric materials.

Direct Applications in Asymmetric Induction

Beyond its role as a building block for more complex chiral structures, this compound and its simple derivatives can be directly employed as chiral controllers in asymmetric reactions.

Asymmetric alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. One established strategy for achieving high stereoselectivity is the use of chiral auxiliaries. Chiral diols can be reacted with enolates to form chiral acetals or ketals, which then undergo diastereoselective alkylation. While specific examples detailing the use of this compound in this context are not widely available, the principle has been demonstrated with other chiral cyclic diols researchgate.net. These diols have proven to be excellent chiral auxiliaries for the asymmetric alkylation of β-keto esters researchgate.net. The chiral environment created by the diol auxiliary effectively shields one face of the enolate, leading to preferential attack of the electrophile from the less hindered side. Subsequent removal of the auxiliary furnishes the enantiomerically enriched alkylated product. The development of catalytic asymmetric alkylation methods is an active area of research, with some approaches utilizing chiral ligands or phase-transfer catalysts to achieve stereocontrol nih.govmit.eduharvard.edu.

Aldol (B89426) Condensations and Claisen Rearrangements

There are no documented instances of This compound being utilized as a chiral auxiliary, catalyst, or ligand in aldol condensations. Research in this area typically focuses on other chiral diols, such as those with C2 symmetry or BINOL derivatives, to induce stereoselectivity. Similarly, a review of the literature on Claisen rearrangements reveals no studies where This compound has been employed to control the stereochemical outcome of the reaction. The field of asymmetric Claisen rearrangements has explored a variety of chiral Lewis acids and auxiliaries, but the specific use of this meso-diol has not been reported.

Mechanistic Insights from Application Studies

Given the absence of any application studies of This compound in aldol condensations or Claisen rearrangements, there are no mechanistic insights to report. The scientific community has not published any research detailing the potential transition state models, modes of stereoinduction, or the influence of the diol's stereochemistry on the reaction pathways for these transformations. Therefore, a discussion on the mechanistic aspects of its involvement in these specific reactions cannot be provided.

Future Research Directions and Emerging Methodologies for Hexane 2,5 Diol Research

Development of Novel and More Efficient Stereoselective Synthesis Routes

The synthesis of specific stereoisomers of hexane-2,5-diol, such as the meso form (2~{S},5~{R})-hexane-2,5-diol, often involves the reduction of 2,5-hexanedione (B30556). vulcanchem.com While methods like catalytic hydrogenation can produce the diol, achieving high stereoselectivity necessitates the use of specialized chiral catalysts or enzymes. vulcanchem.com A significant area of future research lies in the discovery and optimization of these stereoselective routes.

Biocatalytic methods represent a promising frontier. The use of whole cells, such as Lactobacillus kefir, for the enantioselective reduction of 2,5-hexanedione has been explored, although this can sometimes result in the meso form as a byproduct. vulcanchem.comresearchgate.net Similarly, other yeasts like Pichia farinose have been utilized for producing hexanediol. researchgate.net Future work will likely focus on engineering enzymes or identifying novel microorganisms that can produce this compound with higher purity and yield, thereby minimizing costly and complex purification steps. The development of continuous bioprocesses is another avenue that could significantly improve the efficiency and economic viability of producing this specific stereoisomer. wikipedia.org

Key research objectives in this area include:

High-throughput screening of novel biocatalysts: Identifying new enzymes and microorganisms with superior stereoselectivity for the target diol.

Enzyme engineering: Modifying existing enzymes to enhance their activity, stability, and selectivity towards the formation of the meso stereoisomer.

Development of novel chiral catalysts: Designing synthetic catalysts that can efficiently and selectively produce this compound under mild reaction conditions.

Advanced Computational Modeling for Predictable Stereocontrol and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound, advanced computational modeling is poised to play a crucial role in the rational design of synthetic strategies with precise stereocontrol.

Density Functional Theory (DFT) calculations and other molecular modeling techniques can be employed to:

Elucidate reaction mechanisms: By modeling the transition states of different reaction pathways, researchers can understand the factors that govern stereoselectivity. This insight is critical for optimizing reaction conditions to favor the formation of the desired (2~{S},5~{R}) stereoisomer. acs.org

Predict spectroscopic properties: Computational methods can accurately predict NMR shifts and coupling constants, which can aid in the structural elucidation and confirmation of synthetic products. scielo.brbris.ac.uk

Design novel catalysts: Modeling the interaction between a substrate like 2,5-hexanedione and a catalyst can guide the design of new catalysts with enhanced stereoselectivity.

The application of these computational tools can significantly reduce the amount of empirical experimentation required, accelerating the development of more efficient and predictable synthetic routes. As computational power increases and algorithms become more sophisticated, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool in stereoselective synthesis. scielo.br

Integration with Sustainable Chemistry Principles and Green Solvent Utilization

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For this compound, future research will likely focus on developing more environmentally benign production methods. This involves considering the entire lifecycle of the process, from the starting materials to the solvents and energy used.